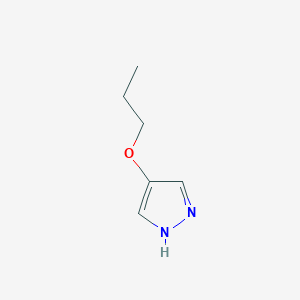

4-Propoxy-1H-pyrazole

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Chemical Research

Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms and three carbon atoms, stands as a cornerstone in the field of heterocyclic chemistry. mdpi.comnih.govresearchgate.net First given its name by Ludwig Knorr in 1883, this aromatic organic compound has garnered significant interest from researchers due to the diverse and fascinating properties exhibited by its derivatives. mdpi.comglobalresearchonline.netacs.org The pyrazole nucleus is considered a privileged scaffold, serving as a fundamental element in a multitude of compounds across the chemical industry, notably in medicine and agriculture. mdpi.comglobalresearchonline.net

The significance of pyrazole heterocycles stems from their remarkable versatility and wide spectrum of biological and pharmacological activities. globalresearchonline.net Pyrazole derivatives have been extensively studied and have shown efficacy as antimicrobial, antifungal, anti-inflammatory, anticancer, antiviral, and antidiabetic agents. mdpi.comnih.govwisdomlib.org Their structural framework allows for interaction with various biopolymers, making them valuable lead compounds in drug discovery and development for creating new therapeutic agents. nih.govwisdomlib.org Beyond pharmaceuticals, pyrazoles are also utilized in the development of agrochemicals, dyes, and fluorescent substances. globalresearchonline.net The aromatic nature of the pyrazole ring, with its six delocalized π-electrons, contributes to its stability and diverse chemical reactivity, making it a highly valued building block in organic synthesis. researchgate.netacs.org

Overview of 4-Substituted Pyrazole Derivatives in Advanced Chemical Synthesis and Applications

Within the broad family of pyrazole derivatives, those substituted at the 4-position hold a special place in advanced chemical synthesis and applications. The pyrazole ring is a π-electron excess aromatic heterocycle, which leads to distinct reactivity patterns; electrophilic substitution reactions preferentially occur at the 4-position. nih.gov This inherent reactivity makes the 4-position a prime target for functionalization, allowing chemists to introduce a wide variety of substituents and fine-tune the molecule's properties.

The synthesis of 4-substituted pyrazoles is a dynamic area of research. For instance, the Vilsmeier-Haack reaction is a common method used to introduce a formyl group at the 4-position, yielding 4-formylpyrazoles. chemmethod.commdpi.com These formyl derivatives serve as versatile intermediates for the synthesis of more complex heterocyclic compounds. chemmethod.com Similarly, other groups like iodo and sulfonamide can be introduced at this position, leading to compounds with specific activities. acs.orgmdpi.com

The applications of 4-substituted pyrazole derivatives are as varied as their syntheses. They are crucial components in the development of new therapeutic agents. For example, certain 4-substituted pyrazolo[3,4-d]pyrimidines have demonstrated significant effects in mouse tumor models. researchgate.net The incorporation of a 2,3-dihydroxypropoxy moiety onto a 4-substituted pyrazole scaffold has resulted in a compound with high oral bioavailability that was advanced to clinical trials as a selective inhibitor of p38 MAP kinase. nih.gov Furthermore, pyrazole-4-sulfonamide derivatives have been synthesized and evaluated for their antiproliferative activity. acs.org This continuous exploration of 4-substituted pyrazoles underscores their importance in the ongoing quest for novel molecules with valuable chemical and biological properties.

Structure

3D Structure

Properties

IUPAC Name |

4-propoxy-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-2-3-9-6-4-7-8-5-6/h4-5H,2-3H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSHUUXABEGTSCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CNN=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601512 | |

| Record name | 4-Propoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88095-60-7 | |

| Record name | 4-Propoxy-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Elucidating Mechanistic Aspects of 4 Propoxy 1h Pyrazole Reactivity

Electrophilic Substitution Patterns at the 4-Position of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic heterocycle with an excess of π-electrons, making it susceptible to electrophilic substitution reactions. mdpi.com The position of electrophilic attack is highly dependent on the substituents present on the ring. In unsubstituted pyrazole, electrophilic substitution preferentially occurs at the C4 position due to the deactivating effect of the two adjacent nitrogen atoms on the C3 and C5 positions. mdpi.comresearchgate.net

The presence of an electron-donating propoxy group at the 4-position of 4-Propoxy-1H-pyrazole is expected to further activate this position towards electrophilic attack, although the position is already substituted. However, in the case of electrophilic substitution on the pyrazole ring itself, the 4-position is the most reactive. For instance, nitration and bromination of 1-phenylpyrazole (B75819) occur selectively at the 4-position. nih.gov In the context of 4-alkoxypyrazoles, these compounds have been identified as effective nitration inhibitors, suggesting their high reactivity towards nitrating agents. google.com

While specific studies on the electrophilic substitution of this compound are limited, the behavior of related 4-substituted pyrazoles provides valuable insights. For example, the halogenation of pyrazole-5-trifluoroborates with N-halosuccinimides (NCS, NBS, NIS) occurs chemoselectively at the C4 position. whiterose.ac.uk This indicates that even with a substituent at C5, the C4 position remains the primary site for electrophilic attack.

The general mechanism for electrophilic aromatic substitution on pyrazole involves the formation of a σ-complex (also known as an arenium ion), which is a resonance-stabilized carbocation intermediate. diva-portal.org The stability of this intermediate determines the regioselectivity of the reaction. For attack at C4, the positive charge can be delocalized over the two nitrogen atoms and the other two carbon atoms of the ring without disrupting the lone pair of electrons on the N1-H nitrogen that contributes to the aromatic sextet.

Table 1: Regioselectivity in Electrophilic Substitution of Pyrazole Derivatives

| Pyrazole Derivative | Electrophile | Position of Substitution | Reference |

| 1-Phenylpyrazole | "Acetyl nitrate" | C4 | nih.gov |

| 1-Phenylpyrazole | Bromine (in CHCl₃) | C4 | nih.gov |

| Pyrazole 5-trifluoroborates | NCS, NBS, NIS | C4 | whiterose.ac.uk |

| 3-Oxypyrazoles | SOCl₂/DMF | C4 | researchgate.net |

Nucleophilic and Radical Reactions on Pyrazole Scaffolds

Due to the electron-rich nature of the pyrazole ring, it is generally resistant to nucleophilic aromatic substitution. However, nucleophilic attack can occur at the ring carbons if they are substituted with a good leaving group or under harsh reaction conditions. The C3 and C5 positions are more susceptible to nucleophilic attack due to their proximity to the electron-withdrawing nitrogen atoms. researchgate.net For this compound, nucleophilic attack would be less likely at the C4 position due to the electron-donating nature of the propoxy group. Nucleophilic substitution reactions on the pyrazole ring are more feasible when the ring is activated by electron-withdrawing groups or when the reaction proceeds through a Meisenheimer complex intermediate. libretexts.org

Reaction Kinetics and Thermodynamic Considerations for Pyrazole Formation

The synthesis of pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. The kinetics and thermodynamics of these reactions are influenced by the nature of the substituents on both reactants. The formation of the pyrazole ring is a multi-step process that can be subject to either kinetic or thermodynamic control.

Studies on the formation of 3,5-disubstituted pyrazoles from heteropropargyl precursors have shown that the reaction pathway can be directed towards either a pyrazole (kinetic control) or a furan (B31954) (thermodynamic control) by varying the reaction conditions such as catalyst loading, solvent polarity, and reaction time. slideshare.net The formation of the pyrazole ring is often a rapid process, with some continuous flow syntheses achieving reaction times of only 1-5 minutes at high temperatures. afinitica.com

The thermodynamic stability of the resulting pyrazole is a key driving force for the reaction. The aromaticity of the pyrazole ring contributes significantly to its stability. Theoretical calculations have been employed to study the thermodynamics of pyrazole formation. For the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate, DFT studies have elucidated the kinetic and structural aspects of pyrazole ring formation. libretexts.org

Table 2: Kinetic vs. Thermodynamic Control in Heterocycle Synthesis

| Precursor | Reaction Conditions | Product | Control | Reference |

| Heteropropargyl precursor | Tandem Michael addition/cyclocondensation with hydrazine | 3,5-disubstituted pyrazole | Kinetic | slideshare.net |

| Heteropropargyl precursor | Cycloisomerization of ketoacetylene intermediate | 2,5-disubstituted furan | Thermodynamic | slideshare.net |

Investigating Intramolecular Rearrangements and Tautomerism in Pyrazole Derivatives

Unsubstituted and N-substituted pyrazoles can undergo intramolecular rearrangements, particularly under photochemical conditions. For example, 1-phenylpyrazole has been shown to undergo phototransposition to form imidazole. oregonstate.edu Pyrazoles can also participate in sigmatropic rearrangements. A thermal [1s, 5s] sigmatropic shift in fused pyrazole systems has been observed to result in a ring contraction to form spirocyclic pyrazoles. scribd.comgoogle.com

Tautomerism is a fundamental property of 1H-pyrazoles. For asymmetrically substituted pyrazoles, annular tautomerism involves the migration of a proton between the two nitrogen atoms of the ring. researchgate.net This results in two different tautomeric forms which may have distinct chemical and physical properties. numberanalytics.com The position of the tautomeric equilibrium is influenced by the nature of the substituents, the solvent, and the temperature. researchgate.netnumberanalytics.com

For 4-substituted pyrazoles like this compound, the two annular tautomers are degenerate, meaning they are identical. However, if there are other substituents at positions 3 or 5, distinct tautomers will exist. For example, in 4-substituted derivatives of 3(5)-methylpyrazoles, it has been found that the tautomer present in the solid state is a 4-X-5-methylpyrazole. researchgate.net Theoretical studies have shown that the energy barrier for intramolecular proton transfer in pyrazoles is high, and the process is often facilitated by intermolecular interactions with solvent molecules like water. diva-portal.org

Table 3: Tautomeric Forms of Substituted Pyrazoles

| Pyrazole Derivative | Type of Tautomerism | Influencing Factors | Reference |

| Asymmetrically substituted pyrazoles | Annular | Substituents, solvent, temperature | researchgate.net |

| 4-substituted 3(5)-methylpyrazoles | Annular | Solid-state packing | researchgate.net |

| Pyrazoles | Proton transfer | Intermolecular H-bonding with solvent | diva-portal.org |

Computational Insights into Reaction Mechanisms of Pyrazole Transformations

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of reactions involving pyrazole derivatives. google.comdiva-portal.orgnumberanalytics.comresearchgate.netmdpi.comwiley-vch.dethieme-connect.dederpharmachemica.com DFT calculations can provide detailed information about the geometries of reactants, transition states, and products, as well as the activation energies and reaction enthalpies for different reaction pathways.

Computational studies have been used to investigate the regioselectivity of electrophilic substitution reactions on pyrazoles. diva-portal.org These studies have confirmed that the C4 position is generally the most susceptible to electrophilic attack. The electrostatic potential (ESP) surface of a molecule can be calculated to visualize charge distributions and predict sites of electrophilic and nucleophilic attack. pixel-online.net

DFT calculations have also been employed to study the Diels-Alder reactivity of 4H-pyrazoles, predicting that spirocyclization and hyperconjugation can significantly enhance their reactivity. nih.gov Furthermore, computational methods have been used to investigate the mechanism of N-alkylation of pyrazole derivatives with halomethanes, showing that alkylation occurs at the N2 position. google.comresearchgate.net In the context of pyrazole synthesis, theoretical studies have helped to understand the regioselectivity and the step-wise versus concerted nature of cycloaddition reactions. google.comnih.gov

For this compound, while specific computational studies may be limited, the reactivity can be inferred from theoretical investigations on related 4-alkoxypyrazoles or other substituted pyrazoles. These studies provide a framework for understanding how the propoxy group influences the electronic structure and reactivity of the pyrazole ring.

Table 4: Applications of Computational Chemistry in Studying Pyrazole Reactivity

| Area of Study | Computational Method | Key Findings | Reference |

| Electrophilic Substitution | DFT | C4 is the most reactive site. | diva-portal.org |

| Diels-Alder Reactivity | DFT | Spirocyclization and hyperconjugation increase reactivity. | nih.gov |

| N-Alkylation | DFT | Alkylation occurs at the N2 position. | google.comresearchgate.net |

| Cycloaddition Reactions | DFT | Elucidation of regioselectivity and reaction mechanism. | google.comnih.gov |

| Tautomerism | DFT | Determination of the most stable tautomer. | researchgate.net |

Advanced Computational and Theoretical Investigations of 4 Propoxy 1h Pyrazole

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a cornerstone of quantum chemical calculations for pyrazole (B372694) derivatives, providing detailed insights into their electronic structure and reactivity. eurasianjournals.comresearchgate.net DFT methods are used to optimize the molecular geometry, finding the most stable conformation of the molecule. nih.gov From this optimized structure, a wealth of electronic properties can be calculated.

A key area of investigation is the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter associated with the chemical stability and reactivity of a molecule. nih.govnih.gov A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.govnih.gov For instance, a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid calculated a HOMO-LUMO energy gap of approximately 4.458 eV, indicating high electronic stability. nih.gov

Based on the energies of these frontier orbitals, global reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.govnih.gov These descriptors provide a theoretical framework for predicting how a molecule will behave in a chemical reaction. nih.gov

Table 1: Global Reactivity Descriptors from Conceptual DFT

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I = -EHOMO | The minimum energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. nih.gov |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering of a system when it accepts electrons. |

This table provides the definitions and interpretations of common global reactivity descriptors calculated using DFT. The values for a specific pyrazole derivative, Pyz-1, were reported as η = 1.63 eV and S = 0.30 eV, while Pyz-2 was found to be harder (more stable) with η = 1.95 eV and S = 0.25 eV. nih.gov

To visualize reactivity, Molecular Electrostatic Potential (MEP) maps are generated. researchgate.netresearchgate.net An MEP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.govwalisongo.ac.id Typically, red-colored areas indicate negative electrostatic potential (e.g., around nitrogen or oxygen atoms), which are susceptible to electrophilic attack, while blue areas represent positive potential (e.g., around acidic hydrogens), which are prone to nucleophilic attack. nih.govnih.gov These maps are crucial for understanding intermolecular interactions and predicting reaction sites. nih.govresearchgate.net

Molecular Dynamics Simulations of Pyrazole-Containing Systems

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. eurasianjournals.com MD simulations are particularly valuable for studying pyrazole-containing systems in complex environments, such as in solution or bound to a biological target like a protein. nih.govnih.gov

A primary application of MD is to assess the stability of a ligand-protein complex predicted by molecular docking. nih.gov After docking a pyrazole derivative into the active site of a protein, an MD simulation can be run for tens or hundreds of nanoseconds to observe how the ligand's position and conformation evolve. nih.govnih.gov The stability of the complex is often evaluated by calculating the Root Mean Square Deviation (RMSD) of the protein and ligand atoms over the course of the simulation. A stable RMSD value suggests that the ligand remains securely in the binding pocket. nih.gov

MD simulations also allow for a detailed analysis of the specific interactions, such as hydrogen bonds, that hold the ligand in place. nih.gov Researchers can monitor the number and duration of hydrogen bonds between the pyrazole derivative and amino acid residues in the protein's active site throughout the simulation. Consistent hydrogen bonding patterns observed during an MD run provide strong evidence for a stable and significant binding mode. nih.gov These simulations are crucial for validating computational predictions and providing a more realistic understanding of the dynamic interactions that govern molecular recognition. nih.govtandfonline.com

Quantum Chemical Analysis of Intermolecular Interactions

The way molecules interact with each other governs their macroscopic properties, from crystal packing to biological function. Quantum chemical methods provide a precise way to analyze the nature and strength of intermolecular interactions in pyrazole-containing systems. imedpub.com

For pyrazole derivatives, hydrogen bonding is a particularly important interaction, often dictating the supramolecular structure in the solid state. imedpub.com The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like N atom), allowing them to form networks. imedpub.comrsc.org Computational studies can identify and quantify these interactions. For example, in a study of a pyrazole derivative, the electron density (ρ) at the bond critical point (BCP) for an N-H···O interaction was calculated to be 0.163 e/ų, providing a quantitative measure of the bond's strength. imedpub.com

Computational Predictions of Spectroscopic Properties

Computational quantum chemistry is widely used to predict the spectroscopic properties of molecules, which serves as a powerful tool for structural confirmation when compared with experimental data. nih.govrsc.org For pyrazole derivatives, methods like DFT have proven highly effective in calculating vibrational (FT-IR) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net

Theoretical vibrational frequencies are calculated from the optimized molecular geometry. The results are often scaled by a factor to correct for approximations in the computational method and to improve agreement with experimental FT-IR and Raman spectra. nih.gov This allows for the confident assignment of specific vibrational modes to the observed spectral peaks. nih.govnih.gov

For the prediction of NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is the most widely used and reliable approach. gaussian.comimist.maresearchgate.net This method calculates the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C). youtube.com The chemical shifts (δ) are then determined by subtracting the calculated shielding value (σ) of the nucleus of interest from the shielding value of a reference compound, typically tetramethylsilane (B1202638) (TMS), using the formula δ = σref - σ. youtube.com

Numerous studies on pyrazole derivatives have demonstrated an excellent linear correlation between the GIAO-calculated chemical shifts and the experimental values, often with R² values greater than 0.99. rsc.orgresearchgate.net This high level of accuracy aids in the unambiguous assignment of NMR signals and provides strong validation for the computed molecular structure. nih.govrsc.org

Table 2: Comparison of Experimental and Calculated ¹H NMR Chemical Shifts (ppm) for a Pyrazole Derivative

| Proton | Experimental δ (ppm) | Calculated δ (ppm) (GIAO) |

|---|---|---|

| H3 | 7.62 | 7.64 |

| H5 | 7.62 | 7.64 |

This table is a representative example based on data for 4-halopyrazoles, showing the typical high level of agreement between experimental NMR data and values predicted using the GIAO method. [Source adapted from eurasianjournals.com]

Advanced Spectroscopic and Structural Elucidation of 4 Propoxy 1h Pyrazole

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of 4-Propoxy-1H-pyrazole in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecular framework can be assembled.

Based on the structure of this compound and data from analogous pyrazole (B372694) compounds, a set of predicted ¹H and ¹³C NMR chemical shifts can be proposed. Substituent effects from the propoxy group are expected to influence the electronic environment of the pyrazole ring.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d6)

| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| 1 | N-H | ~12.5 (broad) | - | Chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. |

| 3 | C-H | ~7.5 | ~135 | |

| 5 | C-H | ~7.5 | ~135 | Protons at positions 3 and 5 are often equivalent due to tautomerism. |

| 4 | C | - | ~110 | The ether linkage shields this carbon, shifting it upfield. |

| 1' (Propoxy) | O-CH₂ | ~3.9 | ~70 | Methylene group directly attached to the oxygen atom. |

| 2' (Propoxy) | CH₂ | ~1.7 | ~22 | Methylene group adjacent to the terminal methyl group. |

| 3' (Propoxy) | CH₃ | ~0.9 | ~10 | Terminal methyl group. |

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecule's covalent structure. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through two or three bonds. libretexts.org For this compound, a COSY spectrum would be expected to show a clear correlation between the protons of the propoxy chain: the O-CH₂ protons (H-1') would couple to the adjacent CH₂ protons (H-2'), which in turn would couple to the terminal CH₃ protons (H-3'). libretexts.org

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate protons directly to the carbons they are attached to (one-bond ¹H-¹³C coupling). youtube.com An HSQC spectrum would definitively link the predicted proton signals to their corresponding carbon signals in the table above, for instance, connecting the signal at ~3.9 ppm to the carbon at ~70 ppm (C-1'). princeton.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds), which is vital for connecting different parts of the molecule. youtube.com Key expected correlations for this compound would include:

A correlation from the O-CH₂ protons (H-1') to the C-4 of the pyrazole ring, confirming the position of the propoxy substituent.

Correlations from the pyrazole ring protons (H-3/H-5) to the other carbons within the ring (C-3, C-4, C-5).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of whether they are connected through bonds. princeton.edu In a conformationally flexible molecule like this compound, NOESY could reveal through-space interactions between the protons of the propoxy chain and the protons on the pyrazole ring, providing insights into the preferred orientation of the substituent.

¹⁵N NMR spectroscopy, often performed indirectly using ¹H-¹⁵N HMBC experiments due to the low natural abundance and sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atoms in the pyrazole ring. japsonline.com The pyrazole ring contains two distinct nitrogen environments: a "pyrrole-like" nitrogen (N-1) bearing a proton, and a "pyridine-like" nitrogen (N-2). These two nitrogens would be expected to have significantly different chemical shifts, allowing for their unambiguous identification. japsonline.com The precise chemical shifts can be influenced by hydrogen bonding and tautomeric exchange. researchgate.net

Solid-state NMR (ssNMR) provides structural information on materials in their solid form. For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) NMR experiments could reveal details about its solid-state structure that are not observable in solution. nih.gov This technique is particularly sensitive to polymorphism (the existence of different crystal forms) and can probe the dynamics of proton transfer in hydrogen-bonded networks within the crystal lattice. nih.govresearchgate.net

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single crystal X-ray diffraction is the most powerful method for determining the exact three-dimensional arrangement of atoms in a crystalline solid. nih.gov While a specific crystal structure for this compound is not publicly available, analysis of related pyrazole structures provides a strong basis for predicting its solid-state characteristics. mdpi.comresearchgate.net

An X-ray diffraction study would provide precise bond lengths, bond angles, and torsion angles. It would also unequivocally reveal the intermolecular interactions that govern the crystal packing. Pyrazoles are well-known for forming hydrogen-bonded networks via their N-H donor and N acceptor sites. mdpi.com Depending on steric and electronic factors, this compound would likely form supramolecular motifs such as hydrogen-bonded chains (catemers) or cyclic trimers. mdpi.comresearchgate.net

Typical Pyrazole Ring Bond Lengths and Angles from Crystallographic Data

| Parameter | Typical Value | Reference |

| N1-N2 Bond Length | ~1.34 Å | nih.gov |

| N2-C3 Bond Length | ~1.33 Å | nih.gov |

| C3-C4 Bond Length | ~1.38 Å | nih.gov |

| C4-C5 Bond Length | ~1.37 Å | nih.gov |

| C5-N1 Bond Length | ~1.35 Å | nih.gov |

| N1-N2-C3 Angle | ~112° | mdpi.com |

| N2-C3-C4 Angle | ~105° | mdpi.com |

| C3-C4-C5 Angle | ~106° | mdpi.com |

| C4-C5-N1 Angle | ~105° | mdpi.com |

| C5-N1-N2 Angle | ~112° | mdpi.com |

Advanced Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques, such as high-resolution mass spectrometry (HRMS), confirm the molecular weight and elemental composition of this compound with high accuracy. Tandem mass spectrometry (MS/MS) is used to study its fragmentation pathways, which provides further structural confirmation. nih.gov

In electrospray ionization (ESI) in positive mode, the molecule would be expected to be observed as the protonated molecular ion [M+H]⁺. The fragmentation of this ion would likely proceed through characteristic pathways.

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion Formula | Proposed Identity/Loss |

| 141.1077 | [C₇H₁₃N₂O]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 99.0553 | [C₄H₇N₂O]⁺ | Loss of propene (C₃H₆) via McLafferty-type rearrangement |

| 81.0447 | [C₄H₅N₂]⁺ | Loss of propoxy radical followed by H abstraction |

| 69.0447 | [C₃H₅N₂]⁺ | Cleavage of the propoxy group and pyrazole ring fragmentation |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. nih.govspectroscopyonline.com These two techniques are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. spectroscopyonline.com

The vibrational spectrum of this compound would be characterized by specific absorption bands corresponding to the vibrations of its constituent parts.

Predicted Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy | Notes |

| N-H Stretch | 3200 - 2800 | FT-IR, Raman | Broad band, position and shape are highly sensitive to the strength of hydrogen bonding in the solid state. mdpi.commdpi.com |

| C-H Stretch (Aromatic) | 3150 - 3100 | FT-IR, Raman | Stretching of the C-H bonds on the pyrazole ring. |

| C-H Stretch (Aliphatic) | 2980 - 2850 | FT-IR, Raman | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the propoxy chain. |

| C=N / C=C Ring Stretch | 1600 - 1450 | FT-IR, Raman | Vibrations associated with the pyrazole ring framework. |

| C-O-C Stretch (Ether) | 1260 - 1000 | FT-IR | Strong, characteristic band for the asymmetric C-O-C stretch. |

| Ring Deformation | 1000 - 800 | FT-IR, Raman | In-plane and out-of-plane bending of the pyrazole ring. |

The N-H stretching region in the FT-IR spectrum is particularly diagnostic for the presence and nature of hydrogen bonding. mdpi.com A broad and red-shifted band in the 3200-2800 cm⁻¹ range would be strong evidence for the formation of intermolecular N-H···N hydrogen bonds in the solid state. mdpi.com

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for probing the electronic structure of molecules containing chromophores. For this compound, this method provides significant insights into the electronic transitions within the molecule, particularly how the propoxy substituent at the C4 position influences the conjugation of the pyrazole ring.

The parent 1H-pyrazole molecule, an aromatic heterocycle, contains a conjugated system of π-electrons and non-bonding (n) electrons on its nitrogen atoms. These electrons are responsible for its characteristic UV absorption. The gas-phase UV absorption spectrum of unsubstituted pyrazole shows a strong, broad absorption band with a maximum (λmax) at approximately 203–210 nm. nih.gov This absorption is attributed to a high-energy π→π* electronic transition, which is characteristic of aromatic systems. nih.govresearchgate.net A lower energy, and typically much weaker, n→π* transition is also theoretically possible due to the lone pair of electrons on the sp²-hybridized nitrogen atom. However, this transition is often obscured by the much more intense π→π* band. nih.gov

The introduction of a propoxy group (-O-CH₂CH₂CH₃) at the 4-position of the pyrazole ring significantly alters the electronic properties of the chromophore. The oxygen atom of the propoxy group possesses lone pairs of non-bonding electrons that can participate in resonance with the π-electron system of the pyrazole ring. This extends the conjugated system, a phenomenon known as auxochromic effect.

This extension of conjugation has predictable effects on the UV-Vis spectrum:

Bathochromic Shift (Red Shift) : The extended conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the molecule absorbs light of a lower energy and longer wavelength. Therefore, the λmax of the principal π→π* transition for this compound is expected to shift to a longer wavelength compared to unsubstituted pyrazole. Electron-donating groups like alkoxy groups are known to cause such bathochromic shifts in aromatic systems. nih.govmdpi.com

Hyperchromic Effect : The presence of the electron-donating propoxy group also typically increases the probability of the electronic transition, leading to an increase in the molar absorptivity (εmax). This results in a more intense absorption band.

The electronic transitions relevant to the pyrazole scaffold are summarized in the table below.

| Transition | Electron Type | Description | Relative Energy | Expected Intensity (εmax) |

|---|---|---|---|---|

| π→π | Bonding π-electron | An electron is promoted from a bonding π-orbital to an anti-bonding π-orbital. This is the primary transition for aromatic systems. libretexts.org | High | High (typically > 10,000 L·mol⁻¹·cm⁻¹) libretexts.org |

| n→π | Non-bonding electron | An electron from a non-bonding orbital (e.g., nitrogen lone pair) is promoted to an anti-bonding π-orbital. | Low | Low (typically < 2,000 L·mol⁻¹·cm⁻¹) libretexts.org |

Based on these principles, a comparison of the spectral data for 1H-pyrazole and the expected data for this compound can be established.

| Compound | Dominant Transition | λmax (nm) | Effect of 4-Propoxy Group |

|---|---|---|---|

| 1H-Pyrazole | π→π | ~203-210 nih.gov | N/A (Reference Compound) |

| This compound | π→π | Expected > 210 | Bathochromic shift due to extended conjugation from the electron-donating propoxy group. |

Supramolecular Assemblies and Architectures Involving 4 Propoxy 1h Pyrazole

Design Principles for Pyrazole-Based Supramolecular Systems

The design of supramolecular systems based on pyrazole (B372694) moieties is governed by a set of well-defined principles that leverage the inherent characteristics of the pyrazole ring. The pyrazole heterocycle contains two adjacent nitrogen atoms: one is a pyrrole-like nitrogen (N-H) that can act as a hydrogen bond donor, and the other is a pyridine-like nitrogen that serves as a hydrogen bond acceptor nih.gov. This dual functionality is a cornerstone for the programmed assembly of pyrazole-containing molecules.

The nature and position of substituents on the pyrazole ring play a crucial role in dictating the geometry and stability of the resulting supramolecular architectures. Electron-donating or electron-withdrawing groups can modulate the acidity of the N-H proton and the basicity of the pyridine-like nitrogen, thereby influencing the strength of hydrogen bonds. Furthermore, the steric hindrance of the substituents can direct the self-assembly process towards specific motifs, such as dimers, trimers, tetramers, or extended chains (catemers) mdpi.comresearchgate.net.

In the case of 4-Propoxy-1H-pyrazole, the propoxy group at the 4-position is expected to influence the supramolecular assembly in several ways. While not directly attached to the nitrogen atoms, its electronic effect can be transmitted through the aromatic ring. More significantly, the size and conformation of the propoxy group will exert steric effects that can favor certain packing arrangements over others.

Table 1: Key Design Principles for Pyrazole-Based Supramolecular Systems

| Principle | Description | Relevance to this compound |

| Hydrogen Bond Donor/Acceptor Capability | The pyrazole ring possesses both a hydrogen bond donor (N-H) and an acceptor (N), facilitating directional intermolecular connections. | This is the primary driving force for the self-assembly of this compound. |

| Substituent Effects | The electronic nature of substituents influences the strength of hydrogen bonds. | The propoxy group can have a modest electronic influence on the pyrazole ring. |

| Steric Hindrance | The size and shape of substituents guide the formation of specific supramolecular motifs. | The flexible propoxy chain will play a significant role in determining the crystal packing and favored assembly type. |

| Tautomerism | Asymmetrically substituted pyrazoles can exist as tautomers, which can affect their assembly properties. | For this compound, this is not a primary consideration due to its substitution pattern. |

Self-Assembly Processes Directed by Pyrazole Moieties

The self-assembly of pyrazole derivatives is a spontaneous process driven by the formation of non-covalent interactions, leading to ordered supramolecular structures. The directionality and specificity of the N-H···N hydrogen bond are the key factors that guide this process nih.gov. Depending on the substitution pattern and the conditions of crystallization or assembly, pyrazoles are known to form a variety of well-defined motifs researchgate.net.

Common self-assembly motifs observed for pyrazole derivatives include:

Dimers: Two pyrazole molecules associate through two N-H···N hydrogen bonds.

Trimers and Tetramers: Cyclic structures are formed from three or four pyrazole units, respectively, held together by a network of hydrogen bonds mdpi.comaip.org.

Catemers: Polymeric chains are formed through a repeating pattern of N-H···N hydrogen bonds researchgate.net.

For this compound, the interplay between the strong, directional hydrogen bonding of the pyrazole core and the weaker, less-directional van der Waals interactions of the propoxy chains will determine the final supramolecular architecture. The flexibility of the propoxy group may allow for interdigitation of these chains, leading to more complex and potentially layered structures.

Role of Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) in Supramolecular Structures

The stability and structure of supramolecular assemblies involving this compound are dictated by a hierarchy of intermolecular interactions.

Hydrogen Bonding: The most significant intermolecular interaction in pyrazole-based systems is the N-H···N hydrogen bond aip.org. This interaction is highly directional and leads to the formation of predictable supramolecular synthons. The strength of this bond can be modulated by the electronic effects of substituents on the pyrazole ring. In solid-state structures of substituted pyrazoles, these hydrogen bonds are the primary organizing force, leading to the formation of various cyclic and linear assemblies nih.gov.

Table 2: Intermolecular Interactions in Pyrazole-Based Assemblies

| Interaction Type | Description | Expected Role in this compound Assemblies |

| N-H···N Hydrogen Bonding | A strong, directional interaction between the N-H of one pyrazole and the lone pair of the pyridine-like nitrogen of another. | The primary interaction driving the formation of ordered structures. |

| π-π Stacking | Non-covalent interaction between the aromatic pyrazole rings. | A secondary interaction that contributes to the stabilization of the overall assembly. |

| Van der Waals Forces | Weak, non-directional forces arising from fluctuations in electron density. | Important for the packing of the propoxy chains and contribute to the overall cohesion of the structure. |

| C-H···π Interactions | Weak hydrogen bonds between a C-H bond and the π-system of the pyrazole ring. | May play a role in the fine-tuning of the crystal packing. |

Pyrazole Derivatives in Host-Guest Chemistry

Host-guest chemistry involves the formation of a complex between a larger "host" molecule and a smaller "guest" molecule through non-covalent interactions libretexts.org. Pyrazole derivatives can be incorporated into both host and guest molecules due to their ability to form specific and directional interactions.

The pyrazole moiety can act as a recognition site within a larger host molecule, using its hydrogen bonding capabilities to bind to complementary functional groups on a guest molecule. Conversely, a molecule like this compound could potentially act as a guest, being encapsulated within the cavity of a larger host molecule. The propoxy group could influence the binding affinity and selectivity by interacting with the interior of the host cavity.

While specific examples involving this compound in host-guest chemistry are not extensively documented, the principles of molecular recognition suggest its potential utility in this area. The design of macrocyclic hosts incorporating the pyrazole unit could lead to receptors for specific small molecules, and the functionalization of the pyrazole ring allows for the tuning of the host's binding properties.

Environmental Remediation Applications of 4 Propoxy 1h Pyrazole Derivatives

Adsorption-Based Systems for Pollutant Removal

Adsorption is a widely utilized technique for the removal of pollutants from aqueous solutions, owing to its simplicity, high efficiency, and cost-effectiveness. The development of new adsorbent materials with high selectivity and capacity is a key area of research. Pyrazole (B372694) derivatives have been investigated as functional components of such adsorbents.

While direct studies on 4-Propoxy-1H-pyrazole for pollutant adsorption are not extensively documented, research on analogous structures provides valuable insights. For instance, a novel adsorbent based on a β-ketoenol-pyrazole-thiophene receptor grafted onto a silica (B1680970) surface has been developed for the removal of heavy metal ions such as Pb(II), Cu(II), Zn(II), and Cd(II) from water nih.gov. The pyrazole moiety, in conjunction with other functional groups, plays a crucial role in the coordination and subsequent removal of these metal ions nih.gov.

The efficiency of such adsorbents is highly dependent on factors like pH, contact time, and initial pollutant concentration. For the β-ketoenol-pyrazole-thiophene adsorbent, the optimal adsorption was achieved at a pH of 6 nih.gov. At lower pH values, the protonation of the functional groups leads to electrostatic repulsion with the positively charged metal ions, thereby reducing the adsorption capacity nih.gov.

The presence of a propoxy group at the 4-position of the pyrazole ring in this compound is anticipated to influence its adsorption characteristics. The propoxy group, being an electron-donating group, can increase the electron density on the pyrazole ring, potentially enhancing its ability to coordinate with electron-deficient pollutants, including heavy metal ions. This enhanced coordination could lead to improved adsorption capacity and selectivity.

| Adsorbent System | Target Pollutants | Key Findings | Potential Role of 4-Propoxy Group |

|---|---|---|---|

| β-ketoenol-pyrazole-thiophene grafted on silica nih.gov | Pb(II), Cu(II), Zn(II), Cd(II) | Effective removal of heavy metal ions with optimal adsorption at pH 6. nih.gov | Increased electron density on the pyrazole ring may enhance coordination with metal ions. |

Catalytic Degradation of Environmental Contaminants

Catalytic degradation offers a promising approach for the complete mineralization of persistent organic pollutants into less harmful substances. Pyrazole derivatives have been utilized as ligands in the synthesis of metal complexes that exhibit catalytic activity in various oxidation reactions relevant to environmental remediation.

For example, copper (II) complexes with pyrazole-based ligands have been shown to effectively catalyze the oxidation of catechol to o-quinone mdpi.com. Such reactions are model systems for the degradation of phenolic compounds, which are common environmental pollutants. The catalytic activity of these complexes is influenced by the nature of the pyrazole ligand, the metal salt used, and the reaction solvent mdpi.com.

While specific studies on the catalytic activity of this compound derivatives in environmental contaminant degradation are limited, the electronic properties of the propoxy group suggest a potential role in modulating the catalytic performance. The electron-donating nature of the propoxy group could enhance the electron density at the metal center of a catalyst, which may, in turn, influence its redox properties and catalytic efficiency in the degradation of pollutants. Photocatalysis is another area where such derivatives could find application, with research showing that it is a promising method for in-situ water pollution remediation nih.gov.

| Catalyst System | Target Reaction | Key Findings | Potential Influence of 4-Propoxy Group |

|---|---|---|---|

| Copper (II) complexes with pyrazole-based ligands mdpi.com | Oxidation of catechol to o-quinone | Catalytic activity is dependent on the ligand structure and reaction conditions. mdpi.com | The electron-donating propoxy group may modulate the redox potential of the metal center, affecting catalytic activity. |

Applications in CO2 Capture Technologies

The capture and storage of carbon dioxide (CO2), a major greenhouse gas, is a critical strategy for mitigating climate change. Porous organic polymers (POPs) have emerged as promising materials for CO2 capture due to their high surface area, tunable porosity, and chemical stability researchgate.netnih.govrsc.orgchemistryviews.org.

Pyrazole-based POPs have been synthesized and have demonstrated significant CO2 adsorption capacities. For instance, a microporous organic polymer based on 3,5-diphenyl-1H-pyrazole (MOP-PZ) exhibited a CO2 uptake of 202 mg g-1 at 273 K and 1 bar researchgate.net. The nitrogen atoms in the pyrazole rings are thought to provide sites for favorable interactions with CO2 molecules.

The functionalization of POPs with electron-rich groups is a known strategy to enhance their affinity for CO2 researchgate.net. The introduction of a propoxy group onto the pyrazole backbone of a POP could, therefore, be a viable approach to improve its CO2 capture performance. The oxygen atom in the propoxy group can act as an additional Lewis basic site, potentially increasing the dipole-quadrupole interactions between the polymer framework and CO2 molecules. Amine-functionalized POPs have also shown enhanced CO2 uptake and selectivity, particularly under humid conditions typical of post-combustion flue gas rsc.org.

| Material | CO2 Uptake Capacity | Key Features | Potential Enhancement by 4-Propoxy Group |

|---|---|---|---|

| Pyrazole-based Microporous Organic Polymer (MOP-PZ) researchgate.net | 202 mg g-1 at 273 K and 1 bar | High surface area and nitrogen-rich framework. researchgate.net | The propoxy group could introduce additional Lewis basic sites, enhancing CO2 affinity. |

Heavy Metal Sequestration and Remediation

The contamination of water sources with heavy metals is a serious environmental and health concern. Pyrazole derivatives have been designed as ligands for the selective sequestration of toxic heavy metal ions.

A notable example is a pyridine (B92270)–pyrazole-based ligand that was synthesized to selectively capture and gelate heavy metals such as Pb(II), Cd(II), and Hg(II) nih.gov. This "two-in-one" ligand combines the metal-capturing ability of the pyridyl–pyrazole moieties with the gel-forming properties of diamide (B1670390) arms, offering a novel approach for wastewater purification nih.gov. The nitrogen atoms of the pyrazole and pyridine rings provide the necessary coordination sites for the metal ions nih.gov.

Furthermore, chelating polymers have been synthesized by grafting pyridine–pyrazole ligands onto a polymethylhydrosiloxane (B1170920) backbone. These polymers have shown the ability to extract various heavy metal ions, including Cu2+, Cd2+, Cr3+, Ni2+, and Co2+, from aqueous solutions researchgate.net. The adsorption capacity of these polymers was found to be as high as 1.48 mmol per gram for Cu2+ researchgate.net.

The incorporation of a 4-propoxy group into such pyrazole-based ligands could influence their metal sequestration efficiency. The electron-donating effect of the propoxy group could enhance the basicity of the pyrazole nitrogen atoms, leading to stronger coordination with heavy metal ions. This could result in higher binding constants and improved selectivity for specific metals.

| Ligand/Polymer System | Target Heavy Metals | Mechanism of Action | Potential Role of 4-Propoxy Group |

|---|---|---|---|

| Pyridine–pyrazole-based ligand (BP3D) nih.gov | Pb, Cd, Hg | Coordination and gelation. nih.gov | Increased electron density on the pyrazole ring may lead to stronger metal coordination. |

| Pyridine–pyrazole ligands grafted onto polymethylhydrosiloxane researchgate.net | Cu2+, Cd2+, Cr3+, Ni2+, Co2+ | Chelation and extraction. researchgate.net | Enhanced basicity of pyrazole nitrogens could improve binding affinity and selectivity. |

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 4-propoxy-1H-pyrazole, and how can reaction conditions be optimized?

- Methodology : Use alkylation reactions between 1H-pyrazole derivatives and propyl halides (e.g., allyl bromide) under basic conditions (e.g., K₂CO₃ in DMF). Temperature (60–80°C) and stoichiometric ratios (1:1.2 pyrazole:alkylating agent) are critical for yield optimization. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .

- Key Considerations : Monitor regioselectivity of the propoxy group substitution at the 4-position using thin-layer chromatography (TLC) and confirm via NMR .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what spectral markers confirm its structure?

- Analytical Workflow :

- ¹H/¹³C NMR : Look for a triplet at δ ~1.0 ppm (propyl -CH₃), a multiplet at δ ~3.5–4.0 ppm (-OCH₂-), and pyrazole ring protons at δ ~6.5–8.0 ppm .

- FT-IR : Confirm the ether linkage (C-O-C stretch at ~1100–1250 cm⁻¹) and pyrazole ring vibrations (C=N stretch at ~1500–1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ should match the molecular weight (C₆H₁₀N₂O) .

Advanced Research Questions

Q. How does the propoxy substituent at the 4-position influence the compound’s bioactivity compared to other substituents (e.g., methyl, chloro)?

- Mechanistic Insight : The propoxy group enhances lipophilicity (logP ~2.5), improving membrane permeability compared to polar groups (e.g., -COOH). This modification may increase antimicrobial potency by facilitating bacterial cell wall penetration. Comparative studies show propoxy derivatives exhibit 2–3× higher activity against E. coli than methyl analogs .

- Structural Analysis : X-ray crystallography reveals that the propoxy group induces steric hindrance, altering binding pocket interactions in enzyme assays (e.g., COX-2 inhibition) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

- Conflict Resolution Strategies :

Standardized Assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to minimize variability .

Comparative SAR Analysis : Tabulate substituent effects on activity (see Table 1) to identify trends.

Computational Modeling : Use DFT calculations to predict electronic effects (e.g., HOMO-LUMO gaps) influencing reactivity .

Table 1 : Substituent Effects on Antimicrobial Activity

| Substituent | LogP | MIC (µg/mL, S. aureus) | Source |

|---|---|---|---|

| -OPr | 2.5 | 12.5 | |

| -Cl | 1.8 | 25.0 | |

| -CH₃ | 1.2 | 50.0 |

Q. What experimental designs are recommended for evaluating the pharmacokinetic properties of this compound in preclinical models?

- In Vivo Protocol :

- ADME Profiling : Administer orally (10 mg/kg) to rodents; collect plasma at 0, 1, 3, 6, 12, 24h. Use HPLC-MS to measure bioavailability and half-life .

- Tissue Distribution : Analyze brain, liver, and kidney homogenates to assess blood-brain barrier penetration .

- Key Metrics : Target >50% oral bioavailability and >2h half-life for therapeutic viability .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.